Venglustat

Beschreibung

VENGLUSTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.

a glucosylceramide synthase inhibitor

See also: Venglustat Malate (active moiety of).

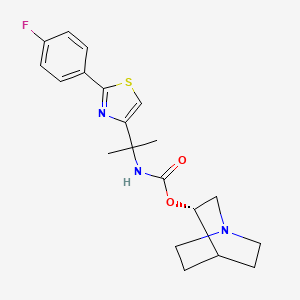

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHRCLAKZBDRHN-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401090-53-6 | |

| Record name | Ibiglustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VENGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Venglustat's Mechanism of Action in Lysosomal Storage Diseases: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Venglustat (Ibiglustat, GZ/SAR402671) is an orally administered, brain-penetrant allosteric inhibitor of the enzyme glucosylceramide synthase (GCS).[1] This enzyme catalyzes the initial step in the synthesis of a diverse array of glycosphingolipids (GSLs). In several lysosomal storage diseases (LSDs), genetic defects in the catabolism of these GSLs lead to their progressive accumulation within lysosomes, causing cellular dysfunction and multi-organ pathology. Venglustat employs a strategy known as substrate reduction therapy (SRT), which aims to decrease the biosynthesis of the accumulating substrates, thereby mitigating the downstream pathological cascade.[2][3] This guide provides a detailed technical overview of Venglustat's mechanism of action, supported by quantitative data from key clinical and preclinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Substrate Reduction Therapy

Venglustat's therapeutic rationale is centered on the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the conversion of ceramide to glucosylceramide (GlcCer or GL-1).[3][4] Glucosylceramide is a pivotal precursor for the synthesis of more complex GSLs, including globotriaosylceramide (Gb3 or GL-3), which accumulates in Fabry disease, and gangliosides such as GM2 and GM3, which are implicated in GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases).[1][2][3]

By inhibiting GCS, Venglustat effectively reduces the cellular pool of glucosylceramide available for the synthesis of these complex GSLs.[3][4] This upstream inhibition leads to a downstream reduction in the accumulation of the pathogenic, stored substrates in various tissues, including the central nervous system, due to Venglustat's ability to cross the blood-brain barrier.[1] This approach is particularly relevant for LSDs where enzyme replacement therapy (ERT) may have limited efficacy in certain tissues or patient populations.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of Venglustat in reducing substrate levels has been evaluated in various clinical and preclinical models. The following tables summarize key quantitative findings.

Table 1: Pharmacodynamic Effects of Venglustat in Fabry Disease (Phase 2a Study, NCT02228460 & Extension Study, NCT02489344)[5][6]

| Parameter | Baseline (Mean) | Change from Baseline at Week 26 (Mean ± SD) | p-value | Change from Baseline at Week 156 (Mean ± SD) | p-value |

| Plasma GL-1 (µg/mL) | 4.4 | -3.2 (to 1.2 µg/mL) | 0.0001 | -3.0 (to 1.4 µg/mL) | - |

| Plasma GL-3 (% reduction) | - | 41.7% | - | 77.5% | - |

| Fraction of Volume of SSCE Cytoplasm Occupied by GL-3 Inclusions | - | -0.06 ± 0.03 | 0.0010 | -0.12 ± 0.04 | 0.0008 |

SSCE: Superficial Skin Capillary Endothelium

Table 2: Pharmacodynamic Effects of Venglustat in Parkinson's Disease with GBA Mutation (MOVES-PD Part 1)[7]

| Parameter | Treatment Group | Change from Baseline (Mean %) |

| CSF GL-1 Reduction (at highest dose) | Japanese Participants | -72.0% |

| Non-Japanese Participants | -74.3% |

While not an LSD, this data demonstrates Venglustat's CNS target engagement.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of Venglustat on GCS in a cell-free system.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Venglustat against GCS.

-

Materials:

-

Microsomal protein expressing GCS.

-

Venglustat, Eliglustat (positive control).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% Tween20.

-

Substrates: C8-ceramide, UDP-glucose.

-

Internal Standard.

-

DMSO (for compound dilution).

-

-

Procedure:

-

Prepare serial dilutions of Venglustat in DMSO.

-

Incubate various concentrations of Venglustat with 10 µg/mL of microsomal protein expressing GCS in the assay buffer for 60 minutes at room temperature (20-25°C).

-

Initiate the enzymatic reaction by adding 200 µM UDP-glucose and 70 µM C8-ceramide.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction and measure the reaction product using a RapidFire mass spectrometry system.

-

Normalize the data by monitoring the product-to-internal standard ratio.

-

Calculate the percent inhibition by normalizing the data from 0% (DMSO only) and 100% (no-enzyme control).

-

Determine the IC50 value by fitting the data to a four-parameter logistic model.[5]

-

Quantification of Glycosphingolipids in Plasma and Cerebrospinal Fluid (CSF) by LC-MS/MS

This protocol outlines the measurement of glucosylceramide (GlcCer) and globotriaosylceramide (Gb3) in biological fluids.

-

Objective: To quantify the levels of GlcCer and Gb3 in plasma and CSF samples from patients treated with Venglustat.

-

Materials:

-

Human plasma and CSF samples.

-

Internal standards (e.g., C12:0 Ceramide, C17-Gb3).

-

Methanol, Chloroform, Acetonitrile, Water.

-

Solid-phase extraction (SPE) columns.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Procedure:

-

Sample Preparation (CSF for GlcCer):

-

Suspend 30 µL of human CSF in 60 µL methanol containing the internal standard.

-

Add 30 µL of chloroform.

-

Vortex and centrifuge the mixture.

-

Dry the supernatant with N2 gas.

-

Resuspend the dried extract in acetonitrile/methanol (90/10, v/v) for analysis.[6]

-

-

Sample Preparation (Plasma for Gb3):

-

Purify Gb3 from plasma using a combination of liquid extraction/protein precipitation and solid-phase extraction.[7]

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Perform chromatographic separation using an appropriate column (e.g., HILIC for isobaric separation).

-

Detect and quantify the target analytes and internal standards using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Generate calibration curves using standards of known concentrations.

-

Calculate the concentration of GlcCer and Gb3 in the samples based on the peak area ratios relative to the internal standards.

-

-

Electron Microscopy and Unbiased Stereology of Skin Biopsies

This protocol details the assessment of Gb3 accumulation in skin tissue from Fabry disease patients.

-

Objective: To quantify the volume of Gb3 inclusions within the cytoplasm of superficial skin capillary endothelial (SSCE) cells.

-

Materials:

-

Skin punch biopsy samples.

-

Fixatives (e.g., 10% formaldehyde, glutaraldehyde).

-

Embedding medium (e.g., paraffin, resin).

-

Transmission electron microscope (TEM).

-

Stereology software.

-

-

Procedure:

-

Sample Collection and Fixation:

-

Processing and Embedding:

-

Process the fixed tissue through a series of dehydration steps and embed it in resin.

-

-

Ultrathin Sectioning and Imaging:

-

Cut ultrathin sections of the embedded tissue and mount them on TEM grids.

-

Stain the sections with heavy metals (e.g., uranyl acetate, lead citrate) to enhance contrast.

-

Examine the sections under a TEM and capture images of SSCE cells containing characteristic lamellated inclusion bodies ("zebra bodies").[8][9]

-

-

Unbiased Stereology:

-

Use a systematic random sampling approach to select fields of view for analysis.

-

Overlay a point grid on the captured images.

-

Count the number of points falling on the cytoplasm of SSCE cells and the number of points falling on Gb3 inclusions.

-

Calculate the fraction of the volume of SSCE cytoplasm occupied by Gb3 inclusions.[10]

-

-

Visualizations

Signaling Pathway

Caption: Venglustat inhibits GCS, reducing the synthesis of complex GSLs and their lysosomal accumulation.

Experimental Workflow

Caption: A generalized workflow for the evaluation of Venglustat from preclinical to clinical stages.

Conclusion

Venglustat represents a promising therapeutic agent for a range of lysosomal storage diseases through its targeted inhibition of glucosylceramide synthase. The mechanism of substrate reduction has been validated through robust pharmacodynamic responses observed in both preclinical models and clinical trials, demonstrating significant reductions in key glycosphingolipid biomarkers. The provided experimental methodologies offer a framework for the continued investigation and development of Venglustat and other substrate reduction therapies. Further large-scale clinical trials are ongoing to fully elucidate the long-term safety and efficacy of Venglustat in improving clinical outcomes for patients with these devastating genetic disorders.

References

- 1. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]

- 2. venglustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Venglustat for Fabry Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]

- 5. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucosylceramide in cerebrospinal fluid of patients with GBA-associated and idiopathic Parkinson’s disease enrolled in PPMI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of globotriaosylceramide in plasma and urine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morphological Hallmarks of Classical Fabry Disease: An Ultrastructural Study in a Large Spanish Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

Venglustat: A Technical Guide to Glucosylceramide Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venglustat (GZ/SAR402671 or ibiglustat) is an orally available, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2][3][4] As a key enzyme in the biosynthesis of most glycosphingolipids, GCS presents a compelling therapeutic target for a class of metabolic disorders known as lysosomal storage diseases (LSDs).[1][3] By reducing the production of glucosylceramide (GL-1), the initial substrate for the synthesis of complex glycosphingolipids, Venglustat acts as a substrate reduction therapy (SRT). This approach aims to rebalance the synthesis and impaired degradation of these lipids, thereby mitigating their pathological accumulation. This technical guide provides an in-depth overview of the mechanism of action of Venglustat, comprehensive quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: Substrate Reduction Therapy

Venglustat functions as a potent and selective inhibitor of glucosylceramide synthase (GCS, EC 2.4.1.80), an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GL-1).[1][3] This is the first committed step in the biosynthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and lactosylceramides.

In several lysosomal storage diseases, genetic mutations lead to deficiencies in specific lysosomal enzymes responsible for the degradation of these glycosphingolipids. For instance, Gaucher disease results from a deficiency in acid β-glucosidase (GCase), leading to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (lyso-GL-1).[5] Similarly, Fabry disease is caused by deficient α-galactosidase A activity, resulting in the accumulation of globotriaosylceramide (Gb3 or GL-3).[6]

Venglustat's mechanism as a substrate reduction therapy is to decrease the rate of synthesis of GL-1, thereby reducing the flux through the glycosphingolipid biosynthetic pathway.[6][7] This reduction in the production of the initial substrate leads to a downstream decrease in the accumulation of the pathogenic lipid substrates in affected tissues, including the central nervous system, due to Venglustat's ability to cross the blood-brain barrier.[1][5]

Signaling Pathway: Glycosphingolipid Biosynthesis

Quantitative Data

Table 1: In Vitro Potency of Venglustat

| Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Reference |

| GCS Enzyme Assay | MDCK cell lysate | 76.5 | [8] |

| GCS Cellular Assay | K562 cells | 165 | [8] |

| NTMT1 Inhibition Assay | Recombinant human NTMT1 | 420 | [9] |

Table 2: Pharmacokinetic Parameters of Venglustat in Healthy Volunteers (Single Oral Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |

| 2 | 16.7 | 3.00 | 318 | 28.9 | [10][11] |

| 5 | 42.1 | 4.00 | 832 | 28.9 | [10][11] |

| 15 | 134 | 4.00 | 2740 | 28.9 | [10][11] |

| 25 | 213 | 4.00 | 4650 | 28.9 | [10][11] |

| 50 | 429 | 5.50 | 9210 | 28.9 | [10][11] |

| 100 | 853 | 4.00 | 18700 | 28.9 | [10][11] |

| 150 | 1240 | 4.00 | 27900 | 28.9 | [10][11] |

Data are presented as geometric means for Cmax and AUC, median for Tmax, and pooled geometric mean for t1/2.

Table 3: Pharmacodynamic Effects of Venglustat in Clinical Trials

| Disease Population | Treatment and Duration | Analyte | Matrix | Mean/Median Reduction from Baseline | Reference |

| Gaucher Disease Type 3 (LEAP Trial) | Venglustat (15 mg/day) + Imiglucerase (1 year) | Glucosylceramide (GL-1) | Plasma | 78% | [5] |

| Glucosylceramide (GL-1) | CSF | 81% | [5] | ||

| Glucosylsphingosine (lyso-GL-1) | Plasma | 56% | [5] | ||

| Glucosylsphingosine (lyso-GL-1) | CSF | 70% | [5] | ||

| Parkinson's Disease with GBA Mutation (MOVES-PD Trial) | Venglustat (highest dose) (4 weeks) | Glucosylceramide (GL-1) | CSF | 72.0% (Japanese) / 74.3% (non-Japanese) | [12][13] |

| Fabry Disease (Phase 2a Trial) | Venglustat (15 mg/day) (26 weeks) | Glucosylceramide (GL-1) | Plasma | ~73% | [14] |

| Globotriaosylceramide (GL-3) | Plasma | Progressive reduction | [14] |

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay (Enzyme-Based)

This protocol describes a representative method for determining the in vitro potency of Venglustat against GCS using a cell lysate as the enzyme source and a fluorescent ceramide analog as the substrate.

Materials:

-

Cell line expressing GCS (e.g., MDCK or K562 cells)

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and protease inhibitors)

-

NBD-C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Venglustat

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 125 mM KCl, 2.5 mM MgCl2, and 1 mM DTT)

-

Chloroform/methanol (2:1, v/v)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Enzyme Preparation:

-

Culture cells to confluency.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer by sonication or repeated freeze-thaw cycles.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the microsomal fraction with GCS activity.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Inhibition Assay:

-

Prepare serial dilutions of Venglustat in DMSO.

-

In a microcentrifuge tube, add the cell lysate (e.g., 20-50 µg of protein) to the assay buffer.

-

Add Venglustat or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding NBD-C6-ceramide (e.g., 10 µM) and UDP-glucose (e.g., 20 µM).

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding chloroform/methanol (2:1, v/v).

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC with fluorescence detection to separate and quantify the product, NBD-C6-glucosylceramide.

-

-

Data Analysis:

-

Calculate the percent inhibition of GCS activity at each Venglustat concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Quantification of Glucosylceramide in Plasma and CSF by LC-MS/MS

This protocol provides a general workflow for the quantification of GL-1 in biological matrices, a key pharmacodynamic biomarker for Venglustat.

Materials:

-

Plasma or CSF samples

-

Internal standard (e.g., a stable isotope-labeled glucosylceramide analog)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw plasma or CSF samples on ice.

-

To a 50 µL aliquot of the sample, add the internal standard solution.

-

Precipitate proteins by adding 200 µL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the extract in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 or HILIC column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with an additive like formic acid to improve ionization.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for GL-1 and the internal standard.

-

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of GL-1 standard.

-

Quantify the concentration of GL-1 in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Experimental Workflow for GCS Inhibitor Evaluation

Conclusion

Venglustat represents a targeted therapeutic approach for a range of lysosomal storage diseases by inhibiting glucosylceramide synthase. Its ability to penetrate the central nervous system makes it a promising candidate for disorders with neurological manifestations. The quantitative data from in vitro, preclinical, and clinical studies demonstrate its potency and its ability to significantly reduce key disease-related biomarkers. The experimental protocols outlined in this guide provide a framework for the evaluation of Venglustat and other GCS inhibitors, which are crucial for advancing our understanding and treatment of these debilitating genetic diseases. Further clinical investigations are ongoing to fully establish the long-term safety and efficacy of Venglustat in various patient populations.

References

- 1. protocols.io [protocols.io]

- 2. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzforum.org [alzforum.org]

- 4. venglustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of glycosphingolipids from cell lines [protocols.io]

- 7. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339) | Abcam [abcam.com]

- 10. uaf.edu [uaf.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Venglustat: A Substrate Reduction Therapy Approach for Lysosomal Storage Disorders and Beyond

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Venglustat (formerly GZ/SAR402671) is an orally available, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS). As a substrate reduction therapy (SRT), Venglustat aims to decrease the rate of synthesis of glucosylceramide (GlcCer), a key precursor for a wide range of glycosphingolipids (GSLs). In several lysosomal storage disorders (LSDs), genetic defects in the catabolism of these GSLs lead to their accumulation within lysosomes, causing cellular dysfunction and progressive multi-organ pathology. By limiting the production of the initial substrate, Venglustat offers a therapeutic strategy to rebalance GSL metabolism and ameliorate disease manifestations. This technical guide provides an in-depth overview of Venglustat, its mechanism of action, a summary of key preclinical and clinical data, detailed methodologies for relevant experiments, and a discussion of its therapeutic potential.

Introduction to Substrate Reduction Therapy and Venglustat

Lysosomal storage disorders are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. This accumulation leads to cellular damage and a wide range of clinical symptoms. One of the established therapeutic approaches for LSDs is enzyme replacement therapy (ERT), which involves the intravenous administration of a recombinant form of the deficient enzyme. While effective for many systemic manifestations, ERT has limitations, including poor penetration of the blood-brain barrier, the need for frequent infusions, and the potential for immune responses.

Substrate reduction therapy (SRT) presents an alternative or complementary therapeutic strategy.[1] Instead of replacing the deficient enzyme, SRT aims to decrease the biosynthesis of the substrate that accumulates.[1] Venglustat is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the synthesis of most GSLs: the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[2][3] By inhibiting GCS, Venglustat reduces the production of GlcCer and its downstream derivatives, including globotriaosylceramide (Gb3) in Fabry disease, GM2 ganglioside in Tay-Sachs and Sandhoff diseases, and glucosylceramide itself in Gaucher disease.[2][4]

Venglustat has been investigated in a range of conditions, including Fabry disease, Gaucher disease type 3, GM2 gangliosidosis, Parkinson's disease associated with GBA mutations, and autosomal dominant polycystic kidney disease (ADPKD).[2][3][4]

Mechanism of Action of Venglustat

Venglustat's therapeutic rationale is centered on the inhibition of GCS to reduce the flux through the GSL biosynthetic pathway. In healthy individuals, there is a balance between the synthesis and degradation of GSLs. In many LSDs, the degradative pathway is impaired, leading to substrate accumulation. Venglustat shifts this balance by reducing the rate of synthesis.

The Glycosphingolipid Synthesis Pathway

The synthesis of most GSLs begins with the formation of GlcCer from ceramide and UDP-glucose, a reaction catalyzed by GCS. GlcCer is then sequentially glycosylated to form more complex GSLs. Venglustat directly inhibits GCS, thereby reducing the availability of GlcCer for the synthesis of downstream GSLs.

References

- 1. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Brain-Penetrant Glucosylceramide Synthase (GCS) Inhibitors for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosylceramide synthase (GCS) has emerged as a compelling therapeutic target for a range of neurodegenerative diseases, including Parkinson's disease, Gaucher disease with neurological involvement, and potentially Alzheimer's and Huntington's diseases. GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs), and its inhibition offers a substrate reduction therapy approach to mitigate the downstream pathological consequences of GSL accumulation. In neurodegenerative disorders, particularly those linked to mutations in the GBA1 gene, the accumulation of glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (GlcSph), is implicated in lysosomal dysfunction, the aggregation of alpha-synuclein (α-syn), and neuroinflammation. The development of brain-penetrant GCS inhibitors is therefore a critical area of research aimed at addressing the root causes of these devastating conditions. This technical guide provides a comprehensive overview of the core science behind brain-penetrant GCS inhibitors, including their mechanism of action, key chemical entities, preclinical data, and the experimental protocols utilized in their evaluation.

Introduction: The Rationale for GCS Inhibition in Neurodegeneration

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease.[1][2] Deficient GCase activity leads to the accumulation of its substrates, GlcCer and GlcSph, within the lysosome. This accumulation is hypothesized to create a vicious cycle: it impairs lysosomal function, which in turn hinders the clearance of misfolded proteins like α-syn, a key component of Lewy bodies in Parkinson's disease.[1][2] Furthermore, elevated levels of these GSLs have been shown to directly promote the aggregation of α-syn and trigger neuroinflammatory responses.[3][4]

Substrate reduction therapy (SRT) with GCS inhibitors aims to counteract this pathological cascade by reducing the production of GlcCer, thereby lowering the substrate burden on dysfunctional GCase and mitigating the downstream toxic effects.[3] For this strategy to be effective in neurodegenerative diseases, the inhibitors must cross the blood-brain barrier (BBB) to exert their effects within the central nervous system (CNS).

Key Brain-Penetrant GCS Inhibitors: A Quantitative Overview

Several brain-penetrant GCS inhibitors are under investigation, with some having advanced to clinical trials. The following tables summarize the available quantitative data for prominent compounds in this class.

Table 1: In Vitro Potency of Brain-Penetrant GCS Inhibitors

| Compound | Target | IC50 (nM) | Assay System |

| Venglustat (GZ/SAR402671) | Human GCS | 76.5[1] | MDCK cell lysate[1] |

| K562 cells | 165[1] | Cellular assay[1] | |

| GZ667161 | Not specified | Not specified | Not specified |

| T-036 | Human GCS | 31[5] | Enzymatic assay[5] |

| Mouse GCS | 51[5] | Enzymatic assay[5] | |

| T-690 | Human GCS | 15[6] | Not specified |

| Mouse GCS | 190[6] | Not specified | |

| AL00804 | GCS | 11.7[1] | MDCK cell lysate[1] |

| K562 cells | 9.7[1] | Cellular assay[1] |

Table 2: Pharmacokinetic Properties of Brain-Penetrant GCS Inhibitors in Preclinical Models

| Compound | Animal Model | Brain-to-Plasma Ratio | Kp,uu,brain | Bioavailability (%) |

| Venglustat (GZ/SAR402671) | Mouse | 0.4 (at 8 hrs)[1] | Not specified | Not specified |

| GZ667161 | Not specified | Not specified | Not specified | Not specified |

| T-036 | Mouse | Not specified | 0.11[5] | 67[5] |

| T-690 | Mouse | Not specified | 0.26[5] | 31[5] |

| AL00804 | Mouse | ~3 (at 8 hrs)[1] | Not specified | Not specified |

Table 3: In Vivo Efficacy of Brain-Penetrant GCS Inhibitors in Neurodegeneration Models

| Compound | Disease Model | Animal | Key Findings |

| Venglustat (GZ/SAR402671) | GBA-related synucleinopathy | Mouse (GbaD409V/D409V) | Reduced CNS GlcCer and GlcSph; slowed accumulation of α-syn, ubiquitin, and tau aggregates; improved cognitive deficits.[7] |

| GZ667161 | GBA-related synucleinopathy | Mouse (GbaD409V/D409V) | Reduced CNS GlcCer and GlcSph; slowed accumulation of hippocampal α-syn, ubiquitin, and tau aggregates; improved memory deficits.[7] |

| T-036 | Gaucher Disease | Mouse | Significant reduction of GlcCer and GlcSph in plasma and brain.[8] |

| T-690 | Not specified | Mouse | Dose-dependent reduction of glucosylceramide in plasma and cortex.[9] |

| AL00804 | Neuronopathic Gaucher Disease | Mouse (CBE-induced & 4L;C* genetic models) | Reduced brain GL1 and lyso-GL1; reduced inflammation and gliosis markers; preserved neuron number; improved survival and clinical signs.[1] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of brain-penetrant GCS inhibitors in neurodegenerative diseases are mediated through the modulation of several interconnected signaling pathways.

GCS inhibition directly reduces the synthesis of GlcCer from ceramide and UDP-glucose, leading to a decrease in the cellular pool of GlcCer and its downstream metabolites, including complex GSLs and GlcSph.

The reduction in GSLs has several beneficial downstream effects:

-

Alleviation of Lysosomal Dysfunction: By decreasing the influx of substrates that the compromised GCase enzyme cannot efficiently clear, GCS inhibition helps restore lysosomal homeostasis and improves autophagic flux.[10]

-

Reduction of α-Synuclein Aggregation: Lower levels of GlcCer and GlcSph reduce the propensity of α-syn to misfold and aggregate into toxic oligomers and fibrils.[3]

-

Modulation of Neuroinflammation: GSLs can act as signaling molecules that trigger inflammatory responses in microglia and astrocytes. By reducing their levels, GCS inhibitors can dampen these neuroinflammatory processes.[4]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of brain-penetrant GCS inhibitors.

GCS Inhibition Assay (Enzymatic)

Objective: To determine the in vitro potency (IC50) of a compound to inhibit GCS enzyme activity.

Materials:

-

Microsomal preparations containing GCS (e.g., from MDCK cells).[1]

-

Ceramide substrate (e.g., C6-NBD-ceramide or a non-fluorescent ceramide).

-

UDP-glucose.

-

Test inhibitor compound.

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4, 250 mM sucrose, 1 mM EDTA).

-

Quenching solution (e.g., methanol).

-

LC-MS/MS system for detection of glucosylceramide.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a microplate, add the assay buffer, microsomal preparation, and the test inhibitor (or DMSO for control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the ceramide substrate and UDP-glucose.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., cold methanol).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the amount of glucosylceramide produced using LC-MS/MS.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

References

- 1. acelinktherapeutics.com [acelinktherapeutics.com]

- 2. medkoo.com [medkoo.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medrxiv.org [medrxiv.org]

- 7. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GBA1 Mutations in Parkinson's Disease and an In-Depth Analysis of Venglustat

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mutations in the GBA1 gene, encoding the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD). These mutations lead to a cascade of cellular dysfunction, centrally featuring the accumulation of alpha-synuclein, a hallmark of PD pathology. This guide provides a comprehensive technical overview of the molecular mechanisms linking GBA1 mutations to Parkinson's disease, with a specific focus on the therapeutic rationale and clinical investigation of Venglustat, a glucosylceramide synthase inhibitor. This document details the pathophysiology, experimental methodologies to study the disease, and a critical analysis of the clinical trial outcomes for Venglustat, offering valuable insights for the ongoing development of targeted therapies for GBA1-associated Parkinson's disease.

The Pathophysiological Role of GBA1 Mutations in Parkinson's Disease

The GBA1 gene provides the blueprint for glucocerebrosidase (GCase), a lysosomal enzyme responsible for the breakdown of the lipid glucocerebroside into glucose and ceramide. Mutations in GBA1 are associated with an increased risk of developing Parkinson's disease, with carriers of these mutations often experiencing an earlier onset and more rapid progression of the disease.[1][2][3][4] The pathogenic mechanisms are thought to involve both a loss-of-function of the GCase enzyme and a potential gain-of-function of the mutated protein.

Loss-of-Function Hypothesis: The Lysosomal-Autophagic Pathway Disruption

Reduced GCase activity due to GBA1 mutations leads to the accumulation of its substrate, glucosylceramide, within lysosomes.[5] This accumulation impairs the function of the lysosomal-autophagic pathway, a critical cellular process for clearing aggregated proteins.[6] The compromised clearance mechanism is believed to contribute directly to the accumulation of alpha-synuclein, the primary component of Lewy bodies found in the brains of Parkinson's disease patients.[7][8]

Gain-of-Function Hypothesis: A Bidirectional Pathogenic Loop

Emerging evidence suggests a "gain-of-function" mechanism where the misfolded mutant GCase protein itself contributes to pathology.[1] This misfolded protein can cause stress in the endoplasmic reticulum and may directly interact with alpha-synuclein, promoting its aggregation.[5][8] Furthermore, a bidirectional pathogenic loop has been proposed where reduced GCase activity leads to alpha-synuclein accumulation, and aggregated alpha-synuclein, in turn, further inhibits the function and trafficking of normal GCase, creating a vicious cycle that accelerates neurodegeneration.[9][10]

Venglustat: A Substrate Reduction Therapy Approach

Venglustat is a brain-penetrant, allosteric inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[11][12] The therapeutic rationale for Venglustat in GBA1-associated Parkinson's disease is based on the principle of substrate reduction. By inhibiting the production of glucosylceramide, Venglustat aims to reduce its accumulation in lysosomes, thereby alleviating the downstream pathological consequences, including lysosomal dysfunction and alpha-synuclein aggregation.[11][13]

Preclinical Evidence

Preclinical studies in mouse models of GBA1-related synucleinopathy demonstrated that Venglustat effectively reduced glucosylceramide levels in the brain and plasma.[14][15][16] In some models, this was associated with a reduction in the accumulation of alpha-synuclein and improvements in cognitive deficits.[16] These promising preclinical findings provided the basis for investigating Venglustat in a clinical setting.

Clinical Investigation of Venglustat: The MOVES-PD Trial

The MOVES-PD was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Venglustat in patients with Parkinson's disease carrying a GBA1 mutation.[17][18][19][20][21][22]

Study Design and Endpoints

The trial consisted of two parts. Part 1 was a dose-escalation study to assess safety and pharmacokinetics, while Part 2 evaluated the efficacy of a 15 mg daily dose of Venglustat over 52 weeks.[19][20][21][22] The primary endpoint for Part 2 was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.[17][18]

Quantitative Data from the MOVES-PD Trial

| Parameter | Venglustat (15 mg/day) | Placebo |

| Number of Participants (Part 2) | 110 | 111 |

| Treatment Duration | 52 weeks | 52 weeks |

| Primary Endpoint (Change in MDS-UPDRS Parts II & III) | No significant improvement compared to placebo | No significant improvement |

| Glucosylceramide Reduction in CSF (Part 1, highest dose) | ~72.0-74.3% | N/A |

Table 1: Summary of Key Quantitative Data from the MOVES-PD Trial.[18][20]

Clinical Trial Outcome

The MOVES-PD trial did not meet its primary endpoint, as Venglustat did not demonstrate any beneficial effect on the progression of motor symptoms compared to placebo in patients with GBA1-associated Parkinson's disease.[9][17][18] Despite successful target engagement, as evidenced by a significant reduction in glucosylceramide levels in the cerebrospinal fluid (CSF), this biochemical effect did not translate into clinical improvement.[11][20] Consequently, the development of Venglustat for Parkinson's disease was discontinued.[9]

Signaling Pathways and Experimental Workflows

The GBA1-Alpha-Synuclein Pathogenic Feedback Loop

Caption: Bidirectional pathogenic loop in GBA1-PD.

Venglustat's Mechanism of Action in the Glycosphingolipid Pathway

Caption: Venglustat inhibits glucosylceramide synthesis.

Experimental Workflow for Preclinical Evaluation of a GCS Inhibitor

Caption: Preclinical evaluation workflow for GCS inhibitors.

Detailed Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This protocol describes a fluorometric assay to measure GCase activity in cell lysates or tissue homogenates.

Materials:

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

Bovine Serum Albumin (BSA)

-

EDTA

-

Conduritol B epoxide (CBE) - GCase inhibitor

-

Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare the assay buffer containing citrate-phosphate buffer, sodium taurocholate, BSA, and EDTA.

-

Prepare cell or tissue lysates in a suitable lysis buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a standardized amount of protein lysate to each well.

-

For inhibitor control wells, add CBE to a final concentration that ensures complete inhibition of GCase activity.

-

Prepare a 4-MUG substrate solution in the assay buffer.

-

Initiate the reaction by adding the 4-MUG solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the stop buffer.

-

Measure the fluorescence on a plate reader.

-

Calculate GCase activity by subtracting the fluorescence of the inhibitor control wells from the sample wells and normalizing to protein concentration and incubation time.[6][16][23]

Alpha-Synuclein Aggregation Assay (Thioflavin T)

This assay monitors the aggregation of alpha-synuclein in vitro using the fluorescent dye Thioflavin T (ThT), which binds to beta-sheet-rich structures like amyloid fibrils.

Materials:

-

Recombinant human alpha-synuclein monomer

-

Thioflavin T (ThT) stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate sealer

-

Shaking incubator with fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Prepare a fresh ThT working solution in PBS.

-

Thaw the alpha-synuclein monomer aliquot immediately before use and determine its concentration.

-

In each well of the 96-well plate, combine the alpha-synuclein monomer solution with the ThT working solution.

-

Seal the plate to prevent evaporation.

-

Place the plate in a shaking incubator at 37°C.

-

Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) with intermittent shaking.

-

Monitor the increase in ThT fluorescence over time, which corresponds to the formation of alpha-synuclein fibrils.[24]

Immunohistochemistry for Alpha-Synuclein in Brain Tissue

This protocol outlines the staining of alpha-synuclein in paraffin-embedded brain sections.

Materials:

-

Formalin-fixed, paraffin-embedded brain tissue sections (5-10 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody against alpha-synuclein (e.g., anti-phospho-S129 alpha-synuclein)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in the antigen retrieval solution.

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with the primary anti-alpha-synuclein antibody overnight at 4°C.

-

Wash the sections and incubate with the biotinylated secondary antibody.

-

Wash and then incubate with the ABC reagent.

-

Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and coverslip with mounting medium.

-

Examine the slides under a microscope to visualize alpha-synuclein pathology (e.g., Lewy bodies and Lewy neurites).[1][13][25][26]

Measurement of Glucosylceramide in CSF and Plasma

This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of glucosylceramide.

Materials:

-

CSF or plasma samples

-

Internal standard (e.g., a stable isotope-labeled glucosylceramide analog)

-

Organic solvents for extraction (e.g., methanol, chloroform)

-

LC-MS/MS system

Procedure:

-

Thaw CSF or plasma samples on ice.

-

Add the internal standard to each sample.

-

Perform a liquid-liquid extraction to isolate the lipids, including glucosylceramide.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable chromatography column.

-

Detect and quantify glucosylceramide and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Calculate the concentration of glucosylceramide in the original sample by comparing its peak area to that of the internal standard.[2][3][11][27][28]

Conclusion and Future Directions

The strong genetic link between GBA1 mutations and Parkinson's disease has opened a promising avenue for the development of targeted therapies. The substrate reduction strategy, exemplified by Venglustat, was a rational approach based on a solid understanding of the underlying pathophysiology. However, the negative results of the MOVES-PD trial underscore the complexity of translating preclinical findings into clinical efficacy.

Several factors may have contributed to the trial's outcome. It is possible that reducing glucosylceramide alone is not sufficient to halt the neurodegenerative process once it has begun, especially if a "gain-of-function" mechanism of the mutant GCase protein plays a significant role. The timing of the intervention may also be critical, with earlier treatment potentially being more effective.

Future research in this area should continue to explore alternative therapeutic strategies, including:

-

GCase Chaperones and Activators: Small molecules that can help correctly fold mutant GCase and/or enhance its enzymatic activity.

-

Gene Therapy: Delivering a functional copy of the GBA1 gene to affected cells.

-

Combination Therapies: Targeting both the GCase pathway and alpha-synuclein aggregation simultaneously.

A deeper understanding of the intricate molecular mechanisms connecting GBA1 dysfunction to neurodegeneration, coupled with the development of more sensitive biomarkers to track disease progression and therapeutic response, will be crucial for the successful development of disease-modifying treatments for GBA1-associated Parkinson's disease.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 3. protocols.io [protocols.io]

- 4. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson's Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GBA1 Gene Mutations in α-Synucleinopathies—Molecular Mechanisms Underlying Pathology and Their Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 7. Immunohistochemical Detection of Alpha-Synuclein in Unfixed Human Brain Tissue | Springer Nature Experiments [experiments.springernature.com]

- 8. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GBA-Associated Synucleinopathies: Prime Candidates for Alpha-Synuclein Targeting Compounds [frontiersin.org]

- 11. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

- 12. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. α-Synuclein sedimentation assay [protocols.io]

- 18. criver.com [criver.com]

- 19. mdsabstracts.org [mdsabstracts.org]

- 20. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial – ScienceOpen [scienceopen.com]

- 21. Safety, Pharmacokinetics, and Pharmacodynamics of Oral Venglustat in Patients with Parkinson’s Disease and a GBA Mutation: Results from Part 1 of the Randomized, Double-Blinded, Placebo-Controlled MOVES-PD Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 24. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of α-synuclein immunohistochemical methods used by invited experts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Glucosylceramide in cerebrospinal fluid of patients with GBA-associated and idiopathic Parkinson’s disease enrolled in PPMI - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Venglustat (GZ/SAR402671): A Technical Overview of its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venglustat (GZ/SAR402671) is an orally active, brain-penetrant small molecule inhibitor of glucosylceramide synthase (GCS).[1][2] By blocking the initial step in the synthesis of most glycosphingolipids, Venglustat offers a substrate reduction therapy (SRT) approach for several lysosomal storage disorders characterized by the accumulation of these lipids.[2] This document provides a detailed technical guide on the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings related to Venglustat. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and the study of lysosomal storage diseases.

Chemical Structure and Properties

Venglustat, also known as Ibiglustat, is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | [(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate |

| SMILES | CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 |

| InChI | InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 |

| CAS Number | 1401090-53-6 |

| Molecular Formula | C20H24FN3O2S |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 389.5 g/mol | PubChem |

| Predicted LogP | 3.5 | PubChem |

| Predicted pKa (strongest basic) | 8.8 | Chemicalize |

| Predicted Solubility | Data not available | - |

Pharmacology

Mechanism of Action

Venglustat is an allosteric inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[2][3] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for a wide array of complex glycosphingolipids, including gangliosides and globotriaosylceramide (Gb3). In several lysosomal storage disorders, such as Gaucher disease, Fabry disease, and GM2 gangliosidosis, genetic defects in the enzymes responsible for the degradation of these glycosphingolipids lead to their accumulation within lysosomes, causing cellular dysfunction and organ damage.[2][4] By inhibiting GCS, Venglustat reduces the production of the initial substrate, GlcCer, thereby preventing the downstream accumulation of pathogenic glycosphingolipids.[2]

Pharmacodynamics

Clinical studies have demonstrated a dose-dependent reduction in plasma and cerebrospinal fluid (CSF) levels of glucosylceramide (GL-1) following Venglustat administration.[5] In a phase 2 trial in patients with Parkinson's disease with a GBA mutation, GL-1 levels in plasma and CSF decreased by up to 75% from baseline.[5] In a study of Fabry disease, Venglustat treatment led to a significant and sustained reduction in plasma Gb3 levels.[6]

Pharmacokinetics and Metabolism

Venglustat exhibits linear pharmacokinetics and is rapidly absorbed after oral administration.[7] Key pharmacokinetic parameters are summarized below.

| Parameter | Value | Population |

| Tmax (median) | 2.50 h | Healthy Chinese Volunteers[7] |

| Terminal half-life (mean) | 30.6 h | Healthy Chinese Volunteers[7] |

| Metabolism | ~80% metabolized by CYP3A4 | General[7] |

| Excretion | Renal | General[7] |

Venglustat is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[7] Approximately 26-33% of the drug is excreted unchanged in the urine.[7]

Off-Target Activity

Venglustat has been identified as a potent inhibitor of protein N-terminal methyltransferase 1 (NTMT1) with an IC50 of 0.42 μM.[2] It acts as a substrate-competitive inhibitor at the peptide substrate binding site of NTMT1.[2] The clinical significance of this off-target activity is currently under investigation.

Key Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay (General Methodology)

A common method to assess GCS inhibition involves a cell-free enzymatic assay using a fluorescently labeled ceramide substrate.

Methodology:

-

Enzyme Source: Microsomal fractions are prepared from a suitable cell line or tissue expressing GCS.

-

Inhibition: The microsomal preparation is pre-incubated with varying concentrations of Venglustat or a vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorescent ceramide analog (e.g., NBD-C6-ceramide) and UDP-glucose.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination and Extraction: The reaction is stopped, and lipids are extracted using an organic solvent system.

-

Analysis: The extracted lipids are separated by high-performance liquid chromatography (HPLC), and the fluorescently labeled glucosylceramide product is detected and quantified. The inhibitory activity of Venglustat is determined by the reduction in product formation compared to the vehicle control.

NTMT1 Inhibition Assay

The inhibitory activity of Venglustat against NTMT1 was identified through a high-throughput screening campaign using a luminescence-based assay (MTase-Glo).[2]

Methodology:

-

Assay Principle: The MTase-Glo assay detects the formation of S-adenosyl-L-homocysteine (SAH), a universal product of methyltransferase reactions.

-

Reaction Components: The assay includes recombinant NTMT1, a peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM), in the presence of varying concentrations of Venglustat.

-

Detection: The amount of SAH produced is quantified by a coupled enzymatic reaction that generates a luminescent signal.

-

Data Analysis: The IC50 value is determined by measuring the concentration of Venglustat required to inhibit 50% of NTMT1 activity.

Clinical Development and Efficacy

Venglustat has been investigated in clinical trials for several lysosomal storage disorders.

Fabry Disease

In a Phase 2a study and its extension, daily oral Venglustat in men with classic Fabry disease resulted in a significant and progressive reduction in plasma Gb3 levels.[6][8] After three years of treatment, plasma Gb3 was reduced by 77.5%.[6]

| Clinical Trial Outcome (Fabry Disease) | Result |

| Change in Plasma Gb3 (3 years) | -77.5% |

| Change in Superficial Skin Capillary Endothelium GL-3 Inclusions (Week 156) | Significant decrease (p=0.0008)[8] |

Gaucher Disease Type 3

In the LEAP trial, Venglustat in combination with imiglucerase in adults with Gaucher disease type 3 showed a significant reduction in glucosylceramide and glucosylsphingosine in both plasma and CSF after one year.[9]

| Clinical Trial Outcome (Gaucher Disease Type 3) | Result (1 year) |

| Median Change in Plasma Glucosylceramide | -78%[9] |

| Median Change in CSF Glucosylceramide | -81%[9] |

| Median Change in Plasma Glucosylsphingosine | -56%[9] |

| Median Change in CSF Glucosylsphingosine | -70%[9] |

Parkinson's Disease with GBA1 Mutations

The MOVES-PD Phase 2 trial evaluated Venglustat in patients with Parkinson's disease carrying a GBA1 mutation. While the drug was well-tolerated and demonstrated target engagement with a significant reduction in CSF and plasma GL-1, it did not show a beneficial effect on the primary endpoint of change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) parts II and III combined score compared to placebo.[10][11]

| Clinical Trial Outcome (Parkinson's Disease with GBA1) | Venglustat | Placebo |

| Change in MDS-UPDRS Parts II & III (52 weeks) | 7.29 | 4.71[10] |

Conclusion

Venglustat is a promising substrate reduction therapy with a well-characterized mechanism of action targeting glucosylceramide synthase. Its ability to penetrate the blood-brain barrier makes it a potential treatment for the neurological manifestations of certain lysosomal storage disorders. While clinical trials have shown significant reductions in key biomarkers in Fabry disease and Gaucher disease type 3, its efficacy in Parkinson's disease with GBA1 mutations was not demonstrated. Further research is ongoing to fully elucidate the therapeutic potential of Venglustat across a range of glycosphingolipid storage disorders. This document provides a foundational technical guide for researchers and clinicians working with this investigational compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Venglustat inhibits protein N-terminal methyltransferases 1 in a substrate-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of Venglustat on NTMT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Properties of Fungal Glucosylceramide | PLOS Pathogens [journals.plos.org]

- 5. Venglustat | ALZFORUM [alzforum.org]

- 6. fabrydiseasenews.com [fabrydiseasenews.com]

- 7. Pharmacokinetics, Safety, and Tolerability of Single-Dose Orally Administered Venglustat in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Research of Venglustat for Fabry Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fabry disease is an X-linked lysosomal storage disorder characterized by a deficiency in the α-galactosidase A (α-Gal A) enzyme, leading to the progressive accumulation of globotriaosylceramide (Gb3 or GL-3) and its deacylated metabolite, globotriaosylsphingosine (lyso-Gb3), in various tissues.[1][2][3] This accumulation drives the multi-systemic pathology of the disease, affecting the kidneys, heart, and nervous system.[3] Venglustat (formerly GZ/SAR402671 or ibiglustat) is an investigational, orally administered, brain-penetrant small-molecule inhibitor of glucosylceramide synthase (GCS).[2][4] As a substrate reduction therapy (SRT), Venglustat aims to decrease the rate of synthesis of glucosylceramide-based glycosphingolipids, thereby reducing the accumulation of the downstream substrate, Gb3.[1][5][6] This document provides a comprehensive overview of the preclinical research on Venglustat, detailing its mechanism of action, key findings from animal models, experimental methodologies, and the foundational data that supported its progression into clinical trials.

Mechanism of Action: Substrate Reduction Therapy

Venglustat's therapeutic approach is based on the principle of substrate reduction. It inhibits glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the synthesis of most glycosphingolipids by converting ceramide to glucosylceramide (GlcCer).[2][7] By blocking this initial step, Venglustat reduces the available pool of precursors for the synthesis of more complex glycosphingolipids, including Gb3.[2][8] In Fabry disease, where the catabolism of Gb3 is impaired due to deficient α-Gal A activity, this reduction in synthesis is intended to restore the balance between substrate formation and residual degradation, thereby mitigating the pathogenic accumulation.[1][2]

Preclinical Efficacy in Animal Models

Preclinical evaluation of Venglustat and related GCS inhibitors has been conducted in various animal models, most notably in mouse models of Fabry disease and other lysosomal storage disorders. These studies were crucial for demonstrating target engagement, assessing efficacy in reducing substrate accumulation, and establishing a rationale for clinical development.

Key Findings from a Fabry Mouse Model

A key preclinical study utilized a Fabry mouse model to investigate the effects of Venglustat. The findings from this research were significant:

-

Peripheral Efficacy: Venglustat treatment alone led to a reduction in GL-3 accumulation and mitigated histopathologic changes in peripheral organs.[7]

-

CNS Penetrance: The study provided evidence that Venglustat can cross the blood-brain barrier.[2] This is a critical feature, as it resulted in reduced levels of accumulated glycosphingolipids in the brain of treated mice, an effect not observed with non-brain-penetrant enzyme replacement therapy (ERT).[2]

-

Combination Benefit: When used in combination with agalsidase beta (an ERT), Venglustat was shown to augment the peripheral efficacy of the enzyme replacement.[7]

Data from Other Glycosphingolipid Storage Disease Models

Studies in models of related disorders, such as Gaucher disease and GBA-related synucleinopathy, have further supported the mechanism of action. In a Gaucher-related synucleinopathy mouse model (GbaD409V/D409V), chronic administration of Venglustat resulted in significant reductions of glucosylceramide (GlcCer) in both plasma and the brain, confirming target engagement in the central nervous system.[9]

Quantitative Data Summary

While specific quantitative data from the primary Fabry mouse model publications are not detailed in the provided search results, related studies on other substrate reduction therapies provide context for the expected magnitude of effect. For instance, the pharmacological chaperone migalastat reduced elevated lyso-Gb3 levels by up to 81% in the skin of Fabry transgenic mice.[10] Clinical studies that followed the preclinical work confirmed Venglustat's potent biochemical effect.

| Biomarker | Model/Study Population | Treatment | Key Result | Reference |

| Plasma GL-3 | Male Patients with Classic Fabry Disease | Venglustat | Significantly greater reduction vs. placebo at 6 months and vs. agalsidase beta at 24 and 36 months. | [11] |

| Glucosylceramide (GlcCer) | GBA-related Synucleinopathy Mice | Venglustat | Significantly reduced in plasma, brain, and CSF compared to untreated controls. | [9] |

| Lyso-Gb3 | Fabry Transgenic Mice | Migalastat HCl | Up to 64%, 59%, and 81% reduction in kidney, heart, and skin, respectively. | [10] |

Experimental Protocols and Methodologies

The preclinical assessment of Venglustat involved a range of standard and specialized experimental procedures to determine its pharmacokinetics, pharmacodynamics, and efficacy.

General Experimental Workflow

The typical workflow for evaluating a substrate reduction therapy like Venglustat in a preclinical setting is outlined below. This process involves long-term treatment of a relevant animal model followed by multi-faceted analysis of tissues and biofluids.

Detailed Methodologies

-

Animal Models: The primary model is the Gla knockout (KO) mouse, which lacks the α-Gal A enzyme and recapitulates the biochemical defect of Fabry disease, including Gb3 accumulation in tissues like the kidney, heart, and liver.[12]

-

Drug Administration: In a study on a related synucleinopathy model, Venglustat was administered chronically by incorporating it into a pelleted diet (0.03% wt/wt) for up to 8 months.[9] This method ensures consistent, long-term drug exposure.

-

Glycosphingolipid Quantification: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for accurately measuring levels of Gb3, lyso-Gb3, and other related glycosphingolipids in tissue homogenates and plasma.[10]

-

Histopathology: Tissues are typically fixed, sectioned, and stained to visualize cellular architecture and substrate accumulation. Electron microscopy is used to identify the characteristic lamellated inclusion bodies ("zebra bodies") within lysosomes, which are hallmarks of Fabry pathology.[12] Unbiased stereology can be applied to quantify the volume of these inclusions.[8][13]

Implicated Signaling and Pathophysiological Pathways

The pathology of Fabry disease extends beyond simple substrate accumulation. Preclinical research has helped elucidate downstream consequences, particularly regarding the debilitating neuropathic pain experienced by patients.

Lyso-Gb3 and Nociceptor Sensitization

Studies have demonstrated that lyso-Gb3, a key biomarker for Fabry disease, may play a direct role in pain signaling.[14]

-

Calcium Influx: In vitro application of lyso-Gb3 at clinically relevant concentrations (0.1-1 µM) was shown to cause an increase in intracellular calcium levels in sensory neurons.[14]

-

Enhanced Calcium Currents: Lyso-Gb3 substantially enhances peak current densities of voltage-dependent calcium channels in small-diameter dorsal root ganglia (DRG) neurons, which are involved in pain perception.[14]

-

Pain Behavior: Direct plantar administration of lyso-Gb3 or Gb3 was sufficient to cause mechanical allodynia (pain in response to a non-painful stimulus) in healthy mice.[14]

This suggests that lyso-Gb3 directly sensitizes peripheral nociceptive neurons, providing a mechanistic link between substrate accumulation and neuropathic pain. Substrate reduction with Venglustat, by lowering the production of precursors to lyso-Gb3, is hypothesized to ameliorate this pathological signaling.

Preclinical Safety and Pharmacokinetics

Phase 1 studies in healthy volunteers, which are informed by preclinical toxicology and pharmacology, established the initial safety, tolerability, and pharmacokinetic (PK) profile of Venglustat.

-

Safety Profile: Venglustat demonstrated a favorable safety and tolerability profile in healthy volunteers, with no serious adverse events reported in the initial single- and multiple-dose studies.[7][15]

-

Pharmacokinetics: Following a single oral dose, Venglustat showed rapid absorption and linear pharmacokinetics.[7][15] It has a long half-life, supporting once-daily dosing.[7][15]

Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value | Study Details | Reference |

| Tmax (Median) | 3.00–5.50 hours | Single oral doses (2-150 mg) | [7][15] |

| t1/2z (Geometric Mean) | 28.9 hours | Pooled data from single-dose study | [7][15] |

| CL/F (Mean) | 5.18–6.43 L/h | Apparent total body clearance | [7][15] |

| Accumulation Ratio (AUC0–24) | 2.22 | After 14 days of once-daily dosing | [7][15] |

| Food Effect | Systemic exposure unaffected by food | Single-dose food-effect study | [7][15] |

Tmax = Time to maximum plasma concentration; t1/2z = Terminal half-life; CL/F = Apparent oral clearance.

-

Pharmacodynamics: In healthy volunteers, Venglustat led to time- and dose-dependent decreases in plasma GlcCer (GL-1) and monosialodihexosylganglioside (GM3), confirming robust GCS inhibition.[7][15]

Conclusion and Future Directions

The preclinical research on Venglustat provided a strong foundation for its evaluation as a treatment for Fabry disease. Studies in relevant animal models demonstrated that Venglustat effectively engages its target, the GCS enzyme, to reduce the accumulation of pathogenic glycosphingolipids in both peripheral organs and the central nervous system.[2][7][9] This brain-penetrant activity represents a potential advantage over existing non-penetrant therapies.[2] The favorable safety and pharmacokinetic profile established in early-phase studies supported its advancement into larger clinical trials to assess its impact on clinical outcomes in patients with Fabry disease.[1][6] Ongoing Phase 3 trials like PERIDOT (evaluating pain) and CARAT (evaluating cardiac effects) are designed to determine the ultimate clinical efficacy and safety of this therapeutic approach.[5][16][17]

References

- 1. oaepublish.com [oaepublish.com]

- 2. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fabry Disease: Current and Novel Therapeutic Strategies. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Venglustat | ALZFORUM [alzforum.org]

- 5. fabrydiseasenews.com [fabrydiseasenews.com]

- 6. fabrydiseasenews.com [fabrydiseasenews.com]

- 7. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Migalastat HCl reduces globotriaosylsphingosine (lyso-Gb3) in Fabry transgenic mice and in the plasma of Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Historical Control Analysis Demonstrates Greater Long-Term Reduction in Plasma Globotriaosylceramide (Gb3) by Venglustat Compared With Placebo or Agalsidase Beta in Male Patients With Classic Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human in vitro models for Fabry disease: new paths for unravelling disease mechanisms and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fabrydiseasenews.com [fabrydiseasenews.com]

- 17. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]

An In-depth Technical Guide on Venglustat's Effect on Glycosphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Venglustat is an investigational, orally administered, brain-penetrant small molecule designed to inhibit glucosylceramide synthase (GCS).[1][2] This enzyme plays a crucial role in the initial step of the synthesis pathway for most glycosphingolipids (GSLs).[3][4] By targeting GCS, Venglustat reduces the production of glucosylceramide (GL-1), the primary building block for a wide array of more complex GSLs, including globotriaosylceramide (GL-3), gangliosides (e.g., GM3), and glucosylsphingosine (lyso-GL-1).[4][5] This mechanism, known as substrate reduction therapy (SRT), offers a therapeutic approach for several lysosomal storage disorders (LSDs) characterized by the pathological accumulation of these GSLs due to genetic defects in their degradation pathways.[6][7]